
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide is a derivative of phenoxazine, a compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines have been extensively studied due to their antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
The synthesis of N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide typically involves the oxidative cyclocondensation of 2-aminophenols . This method has been used to prepare various phenoxazine derivatives, including chandrananimycin A . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenoxazine derivatives .
Scientific Research Applications
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it has been studied for its antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Additionally, it has applications in the textile industry as a dyeing agent for silk .
Mechanism of Action
The mechanism of action of N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide involves its interaction with various molecular targets and pathways. For example, actinomycin D, a compound containing a phenoxazine moiety, functions as an antibiotic and anticancer agent by intercalating into DNA and inhibiting RNA synthesis . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application.
Comparison with Similar Compounds
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide can be compared with other phenoxazine derivatives such as actinomycin D, exfoliazone, and chandrananimycin A . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, actinomycin D is well-known for its strong antitumor properties, while chandrananimycin A has been studied for its ability to inhibit indoleamine 2,3-dioxygenase .
Properties
CAS No. |
64790-25-6 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(3-oxo-10,10a-dihydrophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)15-10-6-11-14(7-12(10)18)19-13-5-3-2-4-9(13)16-11/h2-7,11,16H,1H3,(H,15,17) |
InChI Key |
FUTDGMZYJWFTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2C(=CC1=O)OC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


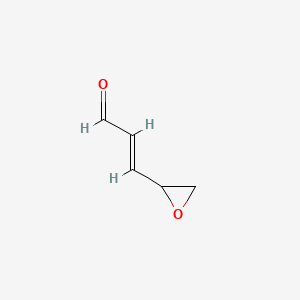
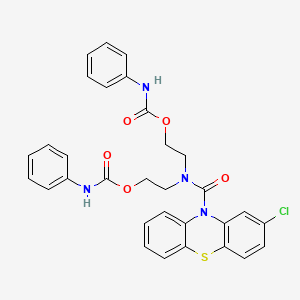
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
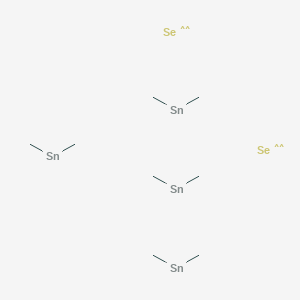
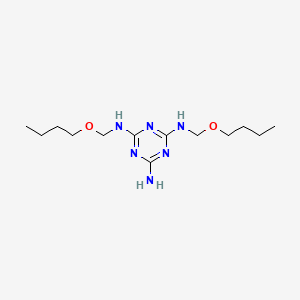
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
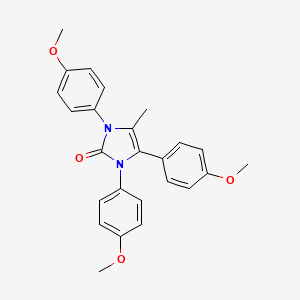
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
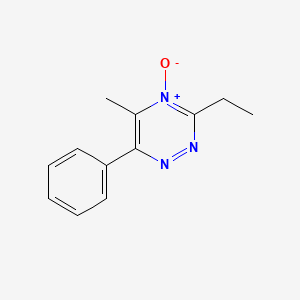
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
